3-(Trifluoromethoxy)benzoic acid

Description

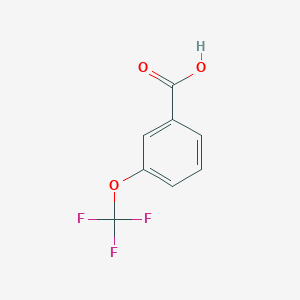

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPFIWIMBJNFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143906 | |

| Record name | 3-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-81-9 | |

| Record name | 3-(Trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding acid chloride, 3-(trifluoromethoxy)benzoyl chloride. An alternative conceptual pathway is the oxidation of 3-(trifluoromethoxy)toluene.

Experimental Protocol: Hydrolysis of 3-(Trifluoromethoxy)benzoyl Chloride

This protocol is based on established chemical transformations for the conversion of benzoyl chlorides to benzoic acids.

Materials:

-

3-(Trifluoromethoxy)benzoyl chloride

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzoyl chloride in tetrahydrofuran (THF).

-

Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 1-2 by the dropwise addition of hydrochloric acid (HCl). This will precipitate the this compound.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Diagram of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 89-92 °C |

| CAS Number | 1014-81-9 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ¹H NMR | CDCl₃ | 11.5 (s, 1H, COOH), 8.0-7.9 (m, 2H, Ar-H), 7.6-7.5 (m, 1H, Ar-H), 7.4-7.3 (m, 1H, Ar-H) |

| ¹³C NMR | CDCl₃ | 171.5 (C=O), 149.5 (q, J=1.9 Hz, C-OCF₃), 133.0 (CH), 130.2 (CH), 125.5 (CH), 121.1 (q, J=258 Hz, OCF₃), 120.9 (C-COOH), 120.0 (CH) |

| ¹⁹F NMR | CDCl₃ | -57.9 (s, 3F, OCF₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 1710 | C=O stretch (carbonyl) |

| 1260 | C-O stretch |

| 1220, 1170 | C-F stretch (CF₃) |

Mass Spectrometry (MS)

| Ionization Mode | [M-H]⁻ (m/z) |

| ESI⁻ | 205.01 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire using a standard fluorine pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and an appropriate standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and report the positions of significant absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion.

Diagram of the Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation and verification of this important chemical building block. The trifluoromethoxy moiety continues to be a key component in the development of new chemical entities, and a thorough understanding of its synthesis and properties is crucial for its effective application.

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzoic acid, with the CAS number 1014-81-9, is a fluorinated aromatic carboxylic acid. The incorporation of the trifluoromethoxy group (-OCF3) imparts unique electronic and lipophilic characteristics to the molecule, making it a valuable building block in medicinal chemistry and materials science.[1] This group can significantly influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to enhanced bioavailability and metabolic stability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for ease of reference.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the behavior of the compound in various biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | [2][3] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Melting Point | 89-92 °C | |

| 90-94 °C | [3] | |

| Boiling Point | 203 °C (rough estimate) | |

| pKa | 3.82 ± 0.10 (Predicted) | [2] |

| LogP (XLogP3) | 3.2 | [4] |

| Aqueous Solubility | Soluble | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Storage | Store at room temperature, sealed in a dry environment. | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6][7]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down.[5][8] The packed sample should be 2-4 mm high.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]

-

-

Data Recording: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Spectrophotometric determination is suitable for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.[9]

Apparatus:

-

UV-Vis spectrophotometer with a plate reader[9]

-

96-well microtiter plates[9]

-

pH meter

-

A series of aqueous buffer solutions with known pH values spanning a range around the predicted pKa.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[9]

-

Prepare a series of aqueous buffer solutions with precisely known pH values.

-

-

Spectral Acquisition:

-

In a 96-well plate, add a small, constant volume of the stock solution to each well containing the different buffer solutions.[9]

-

Acquire the UV-Vis spectrum (absorbance versus wavelength) for each well.[9]

-

Determine the absorption spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance difference between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[10]

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[10] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

LogP Determination (Shake-Flask Method)

The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[13]

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in one of the phases (e.g., n-octanol).

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water/buffer.[12]

-

-

Partitioning:

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[11]

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[12]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.[13]

-

Aqueous Solubility Determination (Turbidimetric Method)

Aqueous solubility is a critical property influencing drug absorption and bioavailability. The kinetic turbidimetric method is a high-throughput approach to estimate solubility.[14][15]

Apparatus:

-

Nephelometer or a plate reader capable of measuring absorbance/turbidity[15]

-

96-well plates

-

DMSO (or other suitable organic solvent)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Create a serial dilution of this stock solution in DMSO in a 96-well plate.[16]

-

-

Precipitation Induction:

-

Add the DMSO solutions to wells containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[16]

-

The compound will precipitate out of the solution at concentrations above its aqueous solubility limit.

-

-

Measurement:

-

Data Analysis:

-

Plot the turbidity against the compound concentration.

-

The solubility is estimated as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[16]

-

Visualizations

As no specific signaling pathways involving this compound were identified in the literature, a generalized experimental workflow for determining a physicochemical property is presented below.

Caption: General experimental workflow for determining a physicochemical property.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound and outlines the standard experimental protocols for their determination. The unique properties conferred by the trifluoromethoxy group make this compound a subject of interest in pharmaceutical and materials science research. The provided methodologies offer a foundation for researchers to conduct their own characterizations and further explore the potential applications of this versatile molecule. It is important to note that some of the presented data are predicted or estimated, and experimental verification is recommended for critical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aablocks.com [aablocks.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. evotec.com [evotec.com]

- 16. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to 3-(Trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, with a focus on its emerging role in drug discovery as a modulator of critical signaling pathways.

Core Compound Specifications

This compound is a white to off-white crystalline solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1014-81-9 | |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | |

| Melting Point | 89-92 °C | |

| Purity | ≥97% | |

| InChI Key | OKPFIWIMBJNFSE-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cccc(OC(F)(F)F)c1 |

Synthesis and Chemical Reactivity

As a carboxylic acid, this compound readily undergoes reactions such as esterification and amidation. The trifluoromethoxy group is highly stable and electron-withdrawing, influencing the reactivity of the aromatic ring. It is a valuable synthon for introducing the trifluoromethoxy moiety into more complex molecules, a strategy often employed in drug design to enhance pharmacokinetic properties.[2][3]

Applications in Drug Discovery and Development

The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. Its incorporation into drug candidates can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, its high lipophilicity can enhance membrane permeability and oral bioavailability.[1] Consequently, this compound is a sought-after starting material for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.[3]

Modulation of the TGF-β/Smad Signaling Pathway

Recent research on structurally related benzoic acid derivatives has shed light on their potential to modulate key signaling pathways implicated in disease. For instance, a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis.[4] This finding suggests that this compound and its derivatives could be promising candidates for the development of therapeutics targeting fibrotic diseases.

The TGF-β/Smad pathway is a critical signaling cascade that regulates cell growth, differentiation, and extracellular matrix production.[4] Dysregulation of this pathway is a hallmark of many fibrotic conditions.

Experimental Protocols

The following are example experimental protocols that can be adapted for the investigation of this compound and its derivatives in the context of inhibiting the TGF-β/Smad pathway. These protocols are based on methodologies reported for the structurally similar compound DGM.[4]

Cell Culture and Treatment

-

Cell Line: Human alveolar epithelial cells (A549) are a suitable in vitro model.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours.

-

Induce epithelial-mesenchymal transition (EMT) by adding TGF-β1 (e.g., 5 ng/mL) to the culture medium.

-

Incubate for the desired time period (e.g., 6 hours for signaling studies, 48 hours for EMT marker analysis).

-

Western Blot Analysis for Smad Phosphorylation

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Smad2/3, Smad2/3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Experimental Workflow Diagram

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its ability to enhance the pharmacokinetic properties of molecules makes it a compound of significant interest to medicinal chemists. The potential for its derivatives to modulate key signaling pathways, such as the TGF-β/Smad cascade, highlights a promising avenue for the development of new treatments for a range of diseases, including fibrosis. The experimental protocols provided herein offer a framework for the further investigation of this and related compounds in a drug discovery context.

References

Spectroscopic and Analytical Profile of 3-(Trifluoromethoxy)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 3-(trifluoromethoxy)benzoic acid (CAS No. 1014-81-9). Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation and characterization of this compound are supported by the following spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.33 | dd | 8.2, 2.6 | Aromatic C-H |

Note: Data obtained in CDCl₃. The integration values correspond to the number of protons.

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad | O-H stretch (Carboxylic Acid) |

| 1710-1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1200-1300 | Strong | C-F stretch (Trifluoromethoxy group) |

| 1000-1200 | Strong | C-O stretch (Ether and Carboxylic Acid) |

Note: The spectrum of aromatic compounds typically shows additional bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 206.02 | 100 | [M]⁺ (Molecular Ion) |

| 189.02 | - | [M-OH]⁺ |

| 161.02 | - | [M-COOH]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized laboratory procedures. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio and accurate integration. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal surface. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is typically derivatized to increase its volatility before injection into the gas chromatograph. For LC-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Visualization

The relationship between the different spectroscopic techniques and the structural information they provide for this compound is illustrated in the workflow diagram below.

Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for professionals engaged in the research and development of molecules such as this compound, providing the necessary data and procedural outlines for its comprehensive analysis.

The Evolving Landscape of 3-(Trifluoromethoxy)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention. This in-depth technical guide explores the biological activities of derivatives of 3-(trifluoromethoxy)benzoic acid, a versatile scaffold that has given rise to a diverse array of compounds with promising therapeutic potential. The unique electronic properties and high lipophilicity of the trifluoromethoxy group can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][2] This guide will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with these derivatives, providing a comprehensive resource for researchers in the field.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives has revealed their potential across various therapeutic areas, including inflammation, cancer, and viral infections. The following tables summarize the quantitative data for several key derivatives, highlighting their potency as measured by IC₅₀ and EC₅₀ values.

| Compound ID | Derivative Type | Target/Assay | Biological Activity | IC₅₀/EC₅₀ | Reference |

| 11m | 3-Amide-5-aryl benzoic acid | P2Y₁₄ Receptor Antagonist | Anti-inflammatory | 2.18 nM (IC₅₀) | [3] |

| NC-5 | Benzoic acid derivative | Influenza A Virus (H1N1) Neuraminidase | Antiviral | 33.6 µM (EC₅₀) | [4] |

| DGM | 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | TGF-β1-induced Epithelial-Mesenchymal Transition | Anti-fibrotic | Effective at 50-200 µM | |

| Various | 3,5-Bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | Antibacterial | 1-4 µg/mL (MIC) | [5] |

Note: While DGM is a difluoromethoxy derivative, its mechanism of inhibiting the TGF-β1 pathway is relevant to the broader class of fluorinated benzoic acid derivatives. MIC (Minimum Inhibitory Concentration) is another measure of potency, particularly in microbiology.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: P2Y₁₄ Receptor Antagonism

A significant area of investigation for this compound derivatives has been their potent anti-inflammatory effects, primarily through the antagonism of the P2Y₁₄ receptor.[3] This G protein-coupled receptor is implicated in immune and inflammatory responses.

One notable derivative, a 3-amide-5-aryl benzoic acid compound designated as 11m , has demonstrated remarkable potency with an IC₅₀ value of 2.18 nM against the P2Y₁₄ receptor.[3] The mechanism of action involves blocking the receptor's activation by its endogenous ligand, UDP-glucose, thereby inhibiting downstream signaling cascades that lead to inflammation. This potent antagonism suggests that derivatives of this compound could be promising candidates for the treatment of inflammatory conditions such as acute gouty arthritis.[3]

Antiviral Activity: Influenza Neuraminidase Inhibition

Derivatives of benzoic acid have also been explored for their antiviral properties. One such compound, NC-5 , has shown efficacy against the influenza A virus by inhibiting its neuraminidase enzyme.[4] This enzyme is crucial for the release of newly formed virus particles from infected cells. NC-5 exhibited an EC₅₀ of 33.6 µM against the H1N1 strain of influenza A.[4] The trifluoromethoxy group can contribute to the binding affinity of the inhibitor to the active site of the neuraminidase, disrupting the viral life cycle.

Anticancer and Anti-fibrotic Potential: Modulation of Signaling Pathways

The anticancer potential of benzoic acid derivatives is an active area of research, with studies showing cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound derivatives in cancer are not yet widely published in comprehensive tables, the general class of benzoic acid compounds has shown IC₅₀ values ranging from 85.54 µg/ml to 670.6 µg/ml in different cancer cell lines.[6]

Furthermore, a related fluorinated benzoic acid derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT). This process is a key event in fibrosis and cancer metastasis. DGM exerts its effect by inhibiting the TGF-β/Smad signaling pathway, a central regulator of cell growth, differentiation, and extracellular matrix production.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.

P2Y₁₄ Receptor Antagonist Assay (cAMP Measurement)

This protocol is adapted from studies on P2Y₁₄ receptor antagonists.[7][8]

Objective: To determine the inhibitory effect of a test compound on the P2Y₁₄ receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the human P2Y₁₄ receptor.

-

Test compound (this compound derivative).

-

UDP-glucose (agonist).

-

Forskolin (adenylyl cyclase activator).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture HEK293-P2Y₁₄R cells in appropriate medium until they reach the desired confluence.

-

Cell Plating: Seed the cells into 384-well white opaque microplates and incubate overnight.

-

Compound Incubation: On the day of the assay, remove the culture medium and add the test compound at various concentrations. Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of UDP-glucose (the EC₈₀ concentration is often used) to all wells, except for the negative control.

-

cAMP Measurement: Immediately add the cAMP detection reagents from the kit to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Signal Detection: Read the plate using a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis: Calculate the percent inhibition of the UDP-glucose-induced response for each concentration of the test compound and determine the IC₅₀ value using a non-linear regression analysis.

In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

This is a widely used preliminary assay to screen for anti-inflammatory activity.[9]

Objective: To assess the ability of a test compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in phosphate-buffered saline).

-

Test compound (this compound derivative) at various concentrations.

-

Diclofenac sodium (standard anti-inflammatory drug).

-

Phosphate-buffered saline (PBS), pH 6.4.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:

-

Control: 2.8 ml of PBS and 0.2 ml of BSA solution.

-

Test Compound: 2 ml of PBS, 0.8 ml of the test compound at a specific concentration, and 0.2 ml of BSA solution.

-

Standard: 2 ml of PBS, 0.8 ml of diclofenac sodium solution, and 0.2 ml of BSA solution.

-

-

Incubation: Incubate all the tubes at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 57°C for 3 minutes.

-

Cooling: Cool the tubes under running tap water.

-

Turbidity Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Determine the IC₅₀ value from a plot of percentage inhibition versus compound concentration.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new and improved derivatives.

TGF-β/Smad Signaling Pathway

As mentioned, the anti-fibrotic activity of a related fluorinated benzoic acid derivative is linked to the inhibition of the TGF-β/Smad signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including fibrosis and cancer.

Caption: Inhibition of the TGF-β/Smad signaling pathway by a this compound derivative.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for the initial screening of this compound derivatives for anti-inflammatory activity.

Caption: A generalized workflow for the synthesis and in vitro screening of anti-inflammatory compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The unique properties conferred by the trifluoromethoxy group make this scaffold an attractive starting point for the development of novel therapeutics. The potent anti-inflammatory activity demonstrated by P2Y₁₄ receptor antagonists highlights a particularly promising avenue for future research.

Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity for various biological targets. The development of more extensive quantitative datasets across a wider range of biological assays will be crucial for a comprehensive understanding of their therapeutic potential. Moreover, detailed mechanistic studies, including the elucidation of their effects on various signaling pathways, will be instrumental in guiding the rational design of the next generation of this compound-based drugs. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 3-(trifluoromethoxy)benzoic acid. Due to the limited availability of specific computational studies on this compound, this guide leverages detailed analyses of the closely related analogue, 3-(trifluoromethyl)benzoic acid, to illustrate the application and interpretation of these powerful research tools. The trifluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance pharmacokinetic properties such as metabolic stability and bioavailability. This guide details the computational approaches, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting chemical reactivity. Furthermore, it outlines established experimental protocols for the synthesis and spectroscopic characterization of such compounds. The potential role of this compound as a building block in drug discovery is also discussed, with a focus on its application in the development of enzyme and receptor inhibitors.

Introduction

This compound is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₅F₃O₃. The presence of the trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This functional group is known to influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved therapeutic efficacy.

Computational chemistry provides a powerful lens through which to investigate the molecular properties of compounds like this compound, offering insights that can guide experimental research and drug design. This guide will delve into the core theoretical methods used to elucidate its structural, electronic, and vibrational characteristics.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.

Experimental Protocol: Computational Details

All calculations would be performed using a computational chemistry software package such as Gaussian. The molecular structure of this compound would be optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

Caption: Workflow for computational analysis of this compound.

Data Presentation: Optimized Geometry of 3-(Trifluoromethyl)benzoic Acid (Analogue)

The following table summarizes the optimized geometrical parameters (bond lengths and bond angles) for 3-(trifluoromethyl)benzoic acid, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.394 | C2-C1-C6 | 118.9 |

| C1-C6 | 1.395 | C1-C2-C3 | 120.7 |

| C2-C3 | 1.387 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.391 | C3-C4-C5 | 119.5 |

| C4-C5 | 1.393 | C4-C5-C6 | 120.3 |

| C5-C6 | 1.388 | C5-C6-C1 | 120.5 |

| C1-C7 | 1.491 | C6-C1-C7 | 120.8 |

| C7=O8 | 1.213 | C2-C1-C7 | 120.3 |

| C7-O9 | 1.356 | C1-C7=O8 | 124.1 |

| O9-H10 | 0.971 | C1-C7-O9 | 113.2 |

| C3-C11 | 1.502 | O8=C7-O9 | 122.7 |

| C11-F12 | 1.338 | C2-C3-C11 | 120.1 |

| C11-F13 | 1.338 | C4-C3-C11 | 119.8 |

| C11-F14 | 1.338 | F12-C11-F13 | 107.2 |

Vibrational Analysis

Vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes can be compared with experimental data to confirm the molecular structure and assign spectral features. Potential Energy Distribution (PED) analysis is used to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration.

Data Presentation: Vibrational Frequencies and Assignments for 3-(Trifluoromethyl)benzoic Acid (Analogue)

The following table presents the calculated and experimental vibrational frequencies (in cm⁻¹) for key functional groups of 3-(trifluoromethyl)benzoic acid, along with their PED assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | PED (%) |

| O-H stretch | 3568 | 3080 | 100 |

| C-H stretch (aromatic) | 3079 - 3045 | 3070 | 98-99 |

| C=O stretch | 1735 | 1705 | 85 |

| C-C stretch (aromatic) | 1605 - 1410 | 1610 - 1418 | 40-70 |

| C-O stretch | 1310 | 1315 | 45 |

| O-H in-plane bend | 1290 | 1295 | 42 |

| C-F stretch | 1180, 1135 | 1175, 1130 | 50-60 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a description of the electronic density in terms of localized bonds and lone pairs. It is a powerful tool for understanding delocalization effects and intramolecular interactions, such as hyperconjugation. The analysis of the second-order perturbation energy, E(2), between donor and acceptor NBOs quantifies the strength of these interactions.

Data Presentation: NBO Analysis for 3-(Trifluoromethyl)benzoic Acid (Analogue)

The table below highlights significant intramolecular interactions in 3-(trifluoromethyl)benzoic acid as determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O8 | π(C1-C6) | 28.5 | π-conjugation |

| LP(2) O8 | π(C2-C3) | 25.1 | π-conjugation |

| π(C1-C6) | π(C2-C3) | 21.3 | π-delocalization |

| π(C1-C6) | π(C4-C5) | 18.9 | π-delocalization |

| σ(C2-H) | σ(C1-C6) | 4.2 | σ-σ hyperconjugation |

| σ(C4-H) | σ(C3-C11) | 3.9 | σ-σ hyperconjugation |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular reactivity and stability.

Data Presentation: HOMO-LUMO Energies for 3-(Trifluoromethyl)benzoic Acid (Analogue)

| Parameter | Energy (eV) |

| HOMO Energy | -7.02 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of fluorinated benzoic acids involves the oxidation of the corresponding toluene derivative.

Protocol:

-

Starting Material: 3-(Trifluoromethoxy)toluene.

-

Oxidation: The starting material is refluxed with an oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution.

-

Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.

-

Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

FTIR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-O, C-F, and aromatic C-H and C=C) are identified and compared with literature values for similar compounds.

NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum are analyzed to confirm the proton environment. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the number of non-equivalent carbon atoms and their chemical environments.

Role in Drug Discovery and Signaling Pathways

Fluorinated benzoic acids, including this compound, are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. They can serve as precursors for the development of inhibitors targeting various enzymes or receptors involved in disease pathways.

The diagram below illustrates a hypothetical scenario where this compound is used as a starting material to synthesize an inhibitor of a protein kinase, a common target in cancer therapy.

Caption: Hypothetical role of this compound in drug discovery.

Conclusion

This technical guide has outlined the key theoretical and computational methods for the in-depth characterization of this compound. While a dedicated computational study on this specific molecule is not yet available, the analysis of its close analogue, 3-(trifluoromethyl)benzoic acid, provides a robust framework for understanding its molecular properties. The detailed experimental protocols for synthesis and characterization, combined with an understanding of its potential role in drug discovery, underscore the importance of this compound in pharmaceutical and chemical research. Future computational studies on this compound are warranted to provide precise quantitative data and further elucidate the impact of the trifluoromethoxy group on its chemical and biological properties.

The Pharmacological Potential of 3-(Trifluoromethoxy)benzoic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(Trifluoromethoxy)benzoic acid is a versatile chemical intermediate increasingly recognized for its utility in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF3) group into the benzoic acid scaffold imparts advantageous physicochemical properties to derivative compounds, notably enhancing lipophilicity and metabolic stability. These characteristics are critical in drug design, often leading to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties. While direct pharmacological data on this compound itself is limited, its role as a key building block is evident in the development of molecules targeting a range of diseases, including cancer, inflammatory conditions, and metabolic disorders. This technical guide explores the pharmacological potential of this compound, primarily through the lens of a closely related analogue, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), which has demonstrated significant activity in preclinical models of pulmonary fibrosis. This guide provides a comprehensive overview of the experimental data, detailed protocols, and relevant signaling pathways, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the biological activity of a molecule. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its ability to increase lipophilicity and metabolic stability, often leading to enhanced bioavailability and a more favorable side-effect profile.[1][2]

This compound serves as a valuable synthon for medicinal chemists, providing a stable, functionalized aromatic core that can be readily modified. The carboxylic acid group allows for straightforward derivatization through amide bond formation, esterification, and other coupling reactions, enabling the synthesis of diverse compound libraries for screening.[1]

Case Study: 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) and its Anti-Fibrotic Effects

While direct pharmacological studies on this compound are not extensively reported in the public domain, a structurally similar analogue, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been investigated for its potential therapeutic effects in pulmonary fibrosis. This case study serves as a pertinent example of the pharmacological activities that can be achieved with this class of compounds.

DGM has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 human lung adenocarcinoma cells. EMT is a critical process in the pathogenesis of pulmonary fibrosis, where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, leading to excessive extracellular matrix deposition and tissue scarring.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of DGM.

Table 1: In Vitro Activity of DGM on A549 Cells

| Parameter | Value | Cell Line | Assay |

| Effective Concentration for EMT Inhibition | 50, 100, 200 µM | A549 | Western Blot |

| IC50 (representative for similar compounds) | ~20-50 µM | A549 | MTT Assay |

Note: Specific IC50 value for DGM on A549 cell viability was not explicitly stated in the primary literature. The provided range is representative of other benzoic acid derivatives tested on this cell line.

Table 2: In Vivo Efficacy of DGM in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Treatment Group | Dosage | Outcome |

| DGM | 30 mg/kg | Significant reduction in the expression of α-SMA, a marker of myofibroblast differentiation. |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-fibrotic effects of DGM involves the inhibition of the TGF-β/Smad signaling pathway. TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of genes involved in EMT and fibrosis.

DGM treatment has been shown to significantly reduce the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade and preventing the cellular changes associated with EMT.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the pharmacological effects of DGM and can be adapted for the study of this compound and its derivatives.

In Vitro Studies: TGF-β1-Induced EMT in A549 Cells

4.1.1. Cell Culture and Treatment

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free medium for 24 hours before treatment. Cells are pre-treated with DGM (50, 100, or 200 µM) for 2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 48 hours.

4.1.2. MTT Assay for Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with varying concentrations of the test compound for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

4.1.3. Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression of specific proteins in a cell lysate.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-α-SMA, anti-vimentin, anti-E-cadherin, anti-Smad2/3, anti-phospho-Smad2/3, and anti-GAPDH (as a loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies: Bleomycin-Induced Pulmonary Fibrosis in Mice

4.2.1. Animal Model

-

Species: C57BL/6 mice (male, 8-10 weeks old).

-

Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (3-5 mg/kg) in sterile saline. Control animals receive sterile saline only.

4.2.2. Treatment Protocol

-

Administer DGM (e.g., 30 mg/kg) or vehicle control daily by oral gavage, starting from day 1 after bleomycin instillation and continuing for a predefined period (e.g., 14 or 21 days).

4.2.3. Histological Analysis

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the lungs with PBS.

-

Fixation and Processing: Inflate the lungs with 10% neutral buffered formalin and embed in paraffin.

-

Staining: Section the paraffin-embedded lung tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.

4.2.4. Immunohistochemistry

-

Principle: Immunohistochemistry is used to detect the presence and location of specific proteins in tissue sections.

-

Procedure:

-

Deparaffinize and rehydrate lung tissue sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate sections with a primary antibody against α-SMA overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a DAB substrate kit and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections for microscopic examination.

-

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutics. The advantageous properties conferred by the trifluoromethoxy group make it an attractive starting point for medicinal chemistry campaigns aimed at improving the pharmacokinetic profiles of drug candidates. The case study of DGM highlights the potential for this class of compounds to modulate key signaling pathways involved in diseases such as pulmonary fibrosis.

Future research should focus on the direct biological evaluation of this compound and a wider range of its derivatives to fully elucidate their pharmacological potential. Screening against a diverse panel of biological targets, including enzymes and receptors implicated in various diseases, could uncover novel therapeutic applications. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds derived from this promising chemical scaffold. The experimental protocols outlined in this guide provide a solid foundation for such future investigations.

References

The Trifluoromethoxy Group: A Guide to Reactivity and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (OCF₃) group has emerged as a privileged substituent in modern medicinal chemistry, offering a unique combination of properties that can profoundly influence the pharmacological profile of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for optimizing lead compounds into viable drug candidates. This technical guide provides an in-depth exploration of the reactivity of the trifluoromethoxy group, covering its synthesis, stability, and impact on physicochemical and biological properties, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Reactivity Overview

The trifluoromethoxy group is often considered a "super-halogen" due to its powerful electron-withdrawing effects, which are comparable to or even exceed those of a trifluoromethyl group. This property can significantly modulate the pKa of nearby acidic or basic functionalities. A key feature of the OCF₃ group is its substantial contribution to lipophilicity, as quantified by the Hansch parameter (π ≈ +1.04), making it one of the most lipophilic substituents used in drug design. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, often leading to improved absorption and distribution.[1]

The reactivity of the trifluoromethoxy group is largely dictated by the high strength of the C-F bonds, rendering it remarkably stable under a wide range of chemical conditions. It is generally resistant to acidic and basic hydrolysis, as well as to many common oxidizing and reducing agents. This stability extends to metabolic degradation, a crucial advantage in drug development.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into organic molecules can be achieved through several synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethoxylation.

Electrophilic Trifluoromethoxylation

Electrophilic trifluoromethoxylation typically involves the reaction of a nucleophilic substrate, such as a phenol or an enolate, with a reagent that delivers an electrophilic "OCF₃" equivalent. While historically challenging, several effective reagents have been developed for this purpose.

Nucleophilic Trifluoromethoxylation

Nucleophilic trifluoromethoxylation involves the introduction of a trifluoromethoxide anion (⁻OCF₃) or a synthetic equivalent. This approach is often used for the synthesis of alkyl and aryl trifluoromethyl ethers from corresponding halides or other electrophiles.

Radical Trifluoromethoxylation

Radical C-H trifluoromethoxylation has emerged as a powerful tool for the late-stage functionalization of complex molecules. These methods typically involve the generation of a trifluoromethoxy radical (•OCF₃) which can then react with a C-H bond.

Data Presentation: Physicochemical and Reactivity Data

Quantitative data is essential for understanding and predicting the impact of the trifluoromethoxy group on molecular properties and reactivity.

| Parameter | Value/Range | Significance in Drug Discovery |

| Hansch Lipophilicity Parameter (π) | ~ +1.04 | High lipophilicity enhances membrane permeability and can improve absorption and distribution.[1] |

| Hammett Constants (σ) | σm ≈ 0.39, σp ≈ 0.36 | Strong electron-withdrawing nature influences acidity/basicity of nearby groups and molecular interactions.[2] |

| C-F Bond Dissociation Energy | High (in the range of 115 kcal/mol for a C-F bond in CH₃F) | Contributes to high chemical and metabolic stability.[3] |

| pKa of Phenols (ArOH vs. ArOCF₃) | OCF₃ substitution lowers the pKa of phenols, making them more acidic. | Modulates ionization state at physiological pH, affecting solubility and target binding. |

Metabolic Stability of Trifluoromethoxy-Containing Compounds

A significant advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The robust C-F bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs). This often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile compared to methoxy (OCH₃) analogues, which are prone to O-dealkylation.

| Compound Analog | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Metabolic Pathway |

| Methoxy (-OCH₃) Analog | Shorter | Higher | O-demethylation, aromatic hydroxylation |

| Trifluoromethoxy (-OCF₃) Analog | Longer | Lower | Metabolism often shifted to other parts of the molecule |

Note: The values presented are generalized trends. Actual data will vary depending on the specific molecular scaffold.

Experimental Protocols

Detailed methodologies for key experiments are provided to guide researchers in the synthesis and evaluation of trifluoromethoxy-containing compounds.

Protocol 1: Electrophilic Trifluoromethoxylation of a Phenol

Objective: To synthesize an aryl trifluoromethyl ether from a phenol using an electrophilic trifluoromethoxylating reagent.

Materials:

-

Substituted phenol (1.0 mmol)

-

Electrophilic trifluoromethoxylating reagent (e.g., Umemoto's or Togni's reagent) (1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine, Diisopropylethylamine) (1.5 equiv)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the substituted phenol and anhydrous solvent.

-

Cool the solution to the recommended temperature for the specific reagent (e.g., -78 °C or 0 °C).

-

Add the base to the reaction mixture and stir for 10-15 minutes.

-

Slowly add the electrophilic trifluoromethoxylating reagent as a solid or in solution.

-

Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-containing compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Incubator (37 °C)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare working solutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key biological pathways influenced by trifluoromethoxy-containing drugs and a typical experimental workflow.

Caption: Mechanism of action of the trifluoromethoxy-containing drug Pretomanid.

Caption: Simplified signaling pathway for the neuroprotective effects of Riluzole.

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The trifluoromethoxy group stands as a powerful and versatile tool in the arsenal of medicinal chemists. Its unique electronic and steric properties, coupled with exceptional chemical and metabolic stability, provide a compelling strategy for enhancing the drug-like properties of therapeutic candidates. A thorough understanding of its reactivity and the methods for its incorporation is crucial for leveraging its full potential in the design and development of novel, effective, and safe medicines. This guide serves as a foundational resource for researchers seeking to explore and exploit the remarkable characteristics of the trifluoromethoxy group in their drug discovery endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-(trifluoromethoxy)benzoic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework of qualitative solubility, along with detailed, standardized experimental protocols that can be employed to generate quantitative data. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction

This compound (CAS 1014-81-9) is a versatile chemical intermediate of significant interest in pharmaceutical research and development.[1] Its unique trifluoromethoxy group imparts desirable electronic and lipophilic properties to molecules, which can enhance the pharmacokinetic profiles of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties.[1] This often leads to improved bioavailability and metabolic stability.[1] Understanding the solubility and stability of this compound is therefore a critical first step in its application for the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1014-81-9 | [2] |

| Molecular Formula | C₈H₅F₃O₃ | [2][3] |

| Molecular Weight | 206.12 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 89-92 °C | |

| pKa (Predicted) | 3.82 ± 0.10 | [3] |

Solubility Profile

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound. Researchers should consider this a starting point for their own quantitative assessments.

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [3][4] |

| Various Organic Solvents | Enhanced solubility is suggested due to the trifluoromethoxy group. | [2] |

For context, the related compound benzoic acid is soluble in dichloromethane due to the formation of hydrogen-bonded dimers which reduces the overall polarity of the molecule.[5] Benzoic acid's solubility is also known to increase with temperature and in the presence of organic co-solvents like ethanol in aqueous solutions.[6][7][8] Similar trends may be expected for this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed. This protocol is a standard approach for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-